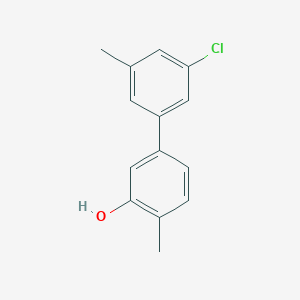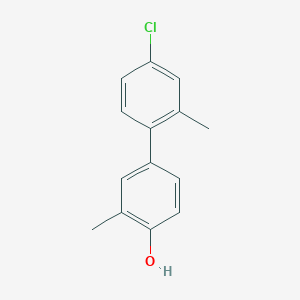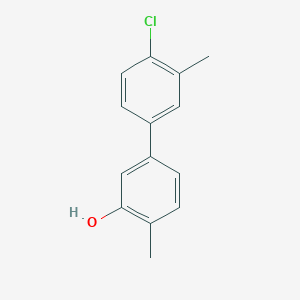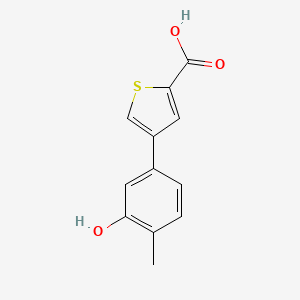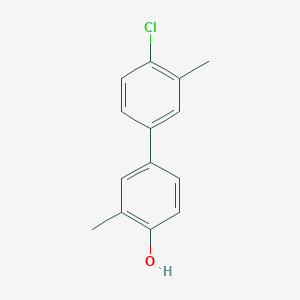
5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% (5-CFMP) is an aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. The compound has been used in many different research studies to investigate the mechanism of action and biochemical and physiological effects of various compounds, as well as to develop new drug delivery systems. In
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% is not well understood. However, it is believed that the compound acts as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it is believed that 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% can interact with the active sites of various enzymes, leading to the activation or inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% have not been studied in detail. However, it is believed that the compound can interact with various enzymes and receptors in the body, leading to changes in cellular metabolism and signaling pathways. In addition, 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, which could lead to changes in drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% in laboratory experiments is its high purity (95%). This allows for more accurate and reproducible results. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is relatively expensive and may not be readily available in some laboratories.
Direcciones Futuras
The use of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% in scientific research is still in its early stages. Future research should focus on further elucidating the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, further studies should be conducted to explore the potential applications of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% in drug delivery systems and drug formulation. Finally, further studies should be conducted to explore the potential of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% as a model compound for the study of the biochemical and physiological effects of various compounds.
Métodos De Síntesis
The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% involves the reaction of 3-chloro-5-fluorophenol with 2-methylphenol in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction is carried out at a temperature of 70-80°C for 24 hours. The final product is a white solid with a purity of 95%.
Aplicaciones Científicas De Investigación
5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% has been used in many different scientific research applications, including drug delivery systems, drug formulation, and drug metabolism. It has also been used in the study of the mechanism of action of various compounds, such as antibiotics and antifungals. In addition, 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% has been used as a model compound for the study of the biochemical and physiological effects of various compounds.
Propiedades
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-9(6-13(8)16)10-4-11(14)7-12(15)5-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZJQLNWQRERBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683878 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-28-5 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



